An In-depth Technical Guide to the Physical and Chemical Properties of Quinacridone Pigments
An In-depth Technical Guide to the Physical and Chemical Properties of Quinacridone Pigments
For Researchers, Scientists, and Drug Development Professionals
Quinacridone pigments are a class of high-performance organic pigments renowned for their exceptional color vibrancy, transparency, and outstanding stability. First introduced in 1958, these synthetic colorants have found widespread use in demanding applications such as automotive coatings, artist paints, and plastics due to their superior resistance to light, heat, and solvents.[1][2] This technical guide provides a comprehensive overview of the core physical and chemical properties of quinacridone pigments, detailed experimental protocols for their characterization, and a look into their synthesis and structure-property relationships.
Core Chemical and Physical Properties
The remarkable properties of quinacridone pigments stem from their unique molecular structure, a linear pentacyclic system characterized by extensive hydrogen bonding and π-π stacking.[2] This structure imparts exceptional stability and is the foundation for their desirable pigmentary characteristics.
Chemical Identification of Common Quinacridone Pigments
| Pigment Name | C.I. Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Quinacridone | Pigment Violet 19 | 1047-16-1 | C₂₀H₁₂N₂O₂ | 312.32 |
| 2,9-Dimethylquinacridone | Pigment Red 122 | 980-26-7 | C₂₂H₁₆N₂O₂ | 340.38 |
| Quinacridone Magenta | Pigment Red 202 | 3089-17-6 | C₂₀H₁₀Cl₂N₂O₂ | 381.22 |
| Quinacridone Red | Pigment Red 209 | 3599-24-6 | C₂₀H₁₁ClN₂O₂ | 346.77 |
| Quinacridone Violet | Pigment Violet 42 | 101357-19-1 | C₂₀H₁₂N₂O₂ | 312.32 |
Quantitative Performance Data
The performance of quinacridone pigments is dictated by a combination of their chemical structure and physical form, including crystal structure and particle size.
Lightfastness and Heat Stability
Quinacridone pigments are celebrated for their excellent lightfastness, a measure of their resistance to fading upon exposure to light. This is often rated on the Blue Wool Scale, where a rating of 8 signifies the highest lightfastness.[3] Their thermal stability is also a key attribute, allowing them to be used in high-temperature processing applications.[3]
| C.I. Name | Lightfastness (Blue Wool Scale) | Heat Stability (°C) |
| Pigment Violet 19 (β-form) | 8 | 240-290 |
| Pigment Violet 19 (γ-form) | 7-8 | 240-290 |
| Pigment Red 122 | 8 | 280 |
| Pigment Red 202 | 8 | 300 |
| Pigment Red 209 | 7-8 | Not widely reported |
Solvent Resistance
The insolubility of quinacridone pigments is a defining characteristic, contributing to their excellent bleed and migration resistance. Their resistance to various organic solvents is a critical factor in their application in paints, coatings, and inks.
| Solvent | Pigment Violet 19 | Pigment Red 122 | Pigment Red 202 |
| Water | 5 | 5 | 5 |
| Ethanol | 4-5 | 4-5 | 5 |
| Xylene | 4-5 | 4-5 | 5 |
| MEK | 4 | 4-5 | 5 |
| Ethyl Acetate | 4 | 4 | 5 |
| Mineral Spirits | 5 | 5 | 5 |
Rating Scale: 1 (Poor) to 5 (Excellent)
Particle Size
The particle size and distribution of quinacridone pigments significantly influence their coloristic properties, such as hue, tinctorial strength, and transparency.[1] Finer particles generally lead to higher transparency and tinting strength.
| C.I. Name | Average Particle Size (µm) |
| Pigment Violet 19 | 0.05 - 0.5 |
| Pigment Red 122 | 0.05 - 0.3 |
| Quinacridone Magenta Y | ~0.09 |
Crystal Polymorphism
Quinacridone pigments exhibit polymorphism, meaning they can exist in different crystal structures despite having the same chemical formula. These different polymorphs can have distinct colors and properties. For example, the unsubstituted quinacridone (Pigment Violet 19) has three main polymorphs: α (alpha), β (beta), and γ (gamma).
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α-form: A bright red, but it is the least stable and not typically used commercially.
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β-form: A violet-maroon shade with excellent weather resistance and lightfastness.[4]
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γ-form: A strong, clean red shade with excellent color fastness and resistance to solvents.[2]
The ability to control the crystallization process is crucial for producing quinacridone pigments with the desired color and performance characteristics.
Experimental Protocols
1. Lightfastness Testing (ASTM D4303)
This method is used to determine the resistance of pigments to color change when exposed to light.
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Sample Preparation:
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Prepare a dispersion of the quinacridone pigment in the desired vehicle (e.g., acrylic emulsion, oil).
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Draw down a uniform film of the dispersion onto a suitable substrate (e.g., coated paper, aluminum panel).
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Prepare a tint of the pigment by mixing it with a specified amount of titanium dioxide white pigment and prepare a drawdown of the tint.
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Mask a portion of each drawdown to serve as an unexposed reference.
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Exposure:
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Expose the prepared samples to a controlled light source, such as a xenon arc lamp, which simulates natural sunlight filtered through window glass.[5]
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The exposure is carried out for a specified duration or until a certain total radiant energy is reached.
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-
Evaluation:
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After exposure, compare the color of the exposed portion of the drawdown to the unexposed (masked) portion.
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The color difference (ΔE*ab) is measured using a spectrophotometer.
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The lightfastness is rated according to the Blue Wool Scale by comparing the fading of the sample to a set of standardized blue wool textile fading cards exposed under the same conditions.[6]
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2. Thermal Stability Analysis (Thermogravimetric Analysis - TGA)
TGA is used to determine the thermal stability of the pigment by measuring its weight loss as a function of temperature.
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Instrument Setup:
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Calibrate the thermogravimetric analyzer according to the manufacturer's instructions.
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Set the desired temperature program, typically a linear heating rate (e.g., 10 °C/min) up to a maximum temperature (e.g., 600 °C).[7]
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Select the appropriate atmosphere, usually an inert gas such as nitrogen, to prevent oxidative degradation.[8]
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-
Sample Analysis:
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Accurately weigh a small amount of the dry pigment powder (typically 5-10 mg) into a tared TGA sample pan.
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Place the sample pan in the TGA furnace.
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Start the temperature program and record the sample weight as a function of temperature.
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-
Data Interpretation:
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The resulting TGA curve plots the percentage of weight loss versus temperature.
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The onset temperature of decomposition is determined from the curve, which indicates the thermal stability of the pigment.
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3. Particle Size Analysis (Laser Diffraction - ISO 13320)
Laser diffraction is a common method for determining the particle size distribution of pigments.
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Sample Preparation:
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Prepare a dilute, stable dispersion of the pigment in a suitable liquid dispersant (e.g., water with a surfactant, or an organic solvent). The choice of dispersant is critical to ensure the particles are well-dispersed and do not agglomerate.
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The dispersion can be aided by using an ultrasonic bath or probe.
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-
Instrument Operation:
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Set the appropriate optical parameters in the laser diffraction software, including the refractive index of both the pigment and the dispersant.[9]
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Circulate the dispersant through the instrument's measurement cell and perform a background measurement.
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Gradually add the prepared pigment dispersion to the measurement cell until the optimal obscuration (the amount of laser light blocked by the particles) is reached.
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Data Analysis:
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The instrument measures the angular distribution of scattered light and uses the Mie theory to calculate the particle size distribution.[10]
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The results are typically presented as a volume-based distribution, showing the percentage of particles at different sizes. Key parameters reported include the D10, D50 (median), and D90 values.
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Synthesis of Quinacridone Pigments
The most common industrial synthesis of quinacridone involves the cyclization of 2,5-dianilinoterephthalic acid or its derivatives. The general pathway is illustrated below.
Experimental Workflow for Pigment Characterization
A logical workflow is essential for the comprehensive characterization of quinacridone pigments. This typically involves a series of tests to evaluate their physical, chemical, and performance properties.
Conclusion
Quinacridone pigments represent a cornerstone of high-performance colorant technology. Their exceptional stability, brilliance, and transparency are a direct result of their unique chemical structure and controlled physical form. For researchers and scientists in materials science and drug development, a thorough understanding of their properties and the methods used for their characterization is essential for leveraging their full potential in advanced applications. The data and protocols presented in this guide offer a solid foundation for the evaluation and utilization of this important class of organic pigments.
References
- 1. jacksonsart.com [jacksonsart.com]
- 2. Quinacridone - Wikipedia [en.wikipedia.org]
- 3. What Are Commonly Used Quinacridone Pigments | Fineland Chem [finelandchem.com]
- 4. Quinacridone [chemeurope.com]
- 5. micomlab.com [micomlab.com]
- 6. pigments.com [pigments.com]
- 7. particletechlabs.com [particletechlabs.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Laser Diffraction Particle Size Analysis | Malvern Panalytical [malvernpanalytical.com]
- 10. pharmtech.com [pharmtech.com]
